(S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
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Overview
Description
(S)-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
The synthesis of (S)-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can be achieved through several synthetic routes. One common method involves the multicomponent reaction of alkyl or aryl isocyanides, dialkyl acetylenedicarboxylates, and 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another approach includes the cyclization of α-aminoalkylnaphthols or phenols under visible light-promoted conditions . Industrial production methods often focus on optimizing yield and purity through the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
(S)-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives
Scientific Research Applications
(S)-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of functional initiation complexes . Additionally, it can act as a molecular switch in electronic applications by undergoing de/rehydrogenation reactions .
Comparison with Similar Compounds
(S)-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can be compared with other oxazine derivatives such as:
Ifosfamide: A chemotherapeutic agent used in cancer treatment.
Morpholine: A versatile chemical used in various industrial applications.
Benzoxazines: Compounds used in the development of high-performance polymers.
The uniqueness of (S)-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine lies in its specific structural features and the potential for diverse applications in multiple fields.
Properties
CAS No. |
187235-10-5 |
---|---|
Molecular Formula |
C14H23N3O4 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
(6S)-2-nitro-6-octoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H23N3O4/c1-2-3-4-5-6-7-8-20-12-9-16-10-13(17(18)19)15-14(16)21-11-12/h10,12H,2-9,11H2,1H3/t12-/m0/s1 |
InChI Key |
JYFIPBONAFMXAW-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCCCCCO[C@H]1CN2C=C(N=C2OC1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCOC1CN2C=C(N=C2OC1)[N+](=O)[O-] |
Origin of Product |
United States |
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